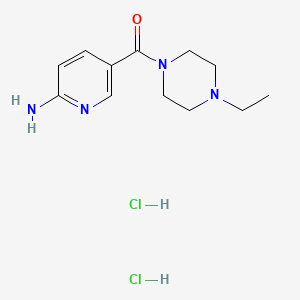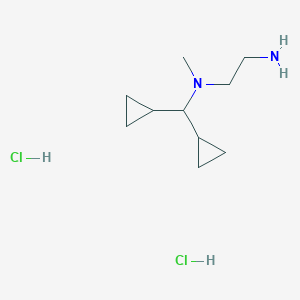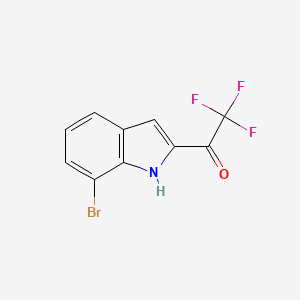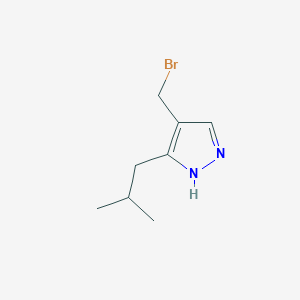
4-(bromomethyl)-3-isobutyl-1H-pyrazole
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include the class of compounds it belongs to and its relevance or use in scientific research or industry.
Synthesis Analysis
This would involve a detailed explanation of the methods used to synthesize the compound, including the starting materials, reagents, and conditions. It may also discuss the yield and purity of the synthesized compound.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.Chemical Reactions Analysis
This would involve studying the chemical reactions the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This would include information on the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity/basicity, reactivity, stability, etc.).Scientific Research Applications
Catalysis and Organic Synthesis
Pyrazole-containing compounds, such as "4-(bromomethyl)-3-isobutyl-1H-pyrazole," have been utilized as ligands to stabilize metal complexes used as pre-catalysts in cross-coupling reactions like the Suzuki–Miyaura cross-coupling. These ligands' bulky nature allows for fine-tuning the electrophilic and steric properties of the metal complexes, enhancing the efficiency of these catalytic processes (Ocansey et al., 2018).
Antimicrobial and Antitumor Activity
Compounds derived from "4-(bromomethyl)-3-isobutyl-1H-pyrazole" have shown potential in biomedical applications, including moderate tuberculostatic activity and the synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives as potential agents against A549 lung cancer cells. These derivatives inhibit cell growth in a dosage- and time-dependent manner, indicating their potential as therapeutic agents (Ivanova et al., 2011; Jin-hua Zhang et al., 2008).
Materials Science
In materials science, "4-(bromomethyl)-3-isobutyl-1H-pyrazole" derivatives have been explored for their inhibitive properties in corrosion prevention and surface morphology studies. These studies focus on the heterocyclic diazoles' ability to inhibit iron corrosion in acidic environments, which is crucial for extending the lifespan of metal-based structures (Babić-Samardžija et al., 2005).
Fluorescence and Imaging
A bifunctional chelate intermediate of time-resolved fluorescence immunoassay, "4-bromo-2,6-bis(3-(bromomethyl)-1H-pyrazol-1-yl)pyridine," derived from "4-(bromomethyl)-3-isobutyl-1H-pyrazole," has been prepared, showcasing its application in enhancing diagnostic assays through improved fluorescence imaging techniques (Pang Li-hua, 2009).
Chemical Synthesis and Evaluation
Various synthetic pathways have been developed to create complex molecules from "4-(bromomethyl)-3-isobutyl-1H-pyrazole," leading to new compounds with significant antimicrobial and antitumor evaluation. These pathways involve multifaceted reactions, highlighting the chemical versatility and potential pharmaceutical applications of these pyrazole derivatives (Hassaneen et al., 2019).
Safety And Hazards
This section would detail the safety precautions that need to be taken while handling the compound, its toxicity levels, and the hazards it poses to human health and the environment.
Future Directions
This would involve a discussion on the potential applications of the compound and directions for future research.
For a specific compound like “4-(bromomethyl)-3-isobutyl-1H-pyrazole”, you may need to consult scientific literature or databases, or collaborate with a chemist or a chemical researcher. They can provide more detailed and specific information based on experimental data and research studies. Please note that handling and experimenting with chemicals should always be done following safety guidelines and ethical practices.
properties
IUPAC Name |
4-(bromomethyl)-5-(2-methylpropyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrN2/c1-6(2)3-8-7(4-9)5-10-11-8/h5-6H,3-4H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKGNPMZLVFYNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C=NN1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(bromomethyl)-3-isobutyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chloro-3-{[2-(trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazole](/img/structure/B1383002.png)
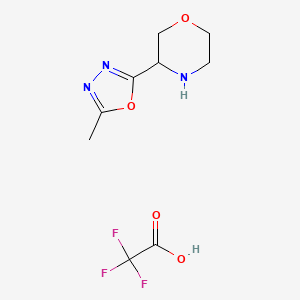
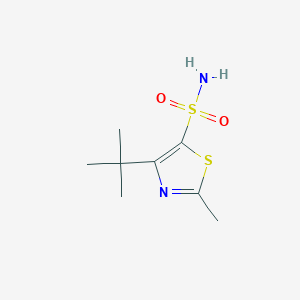
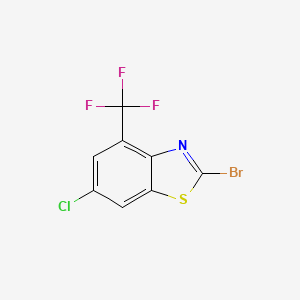
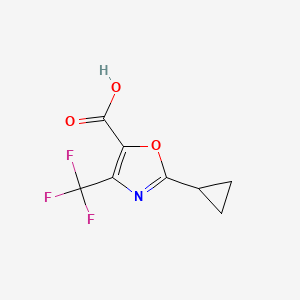
![[4-(Prop-1-yn-1-ylsulfanyl)phenyl]methanol](/img/structure/B1383008.png)
![6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one](/img/structure/B1383010.png)
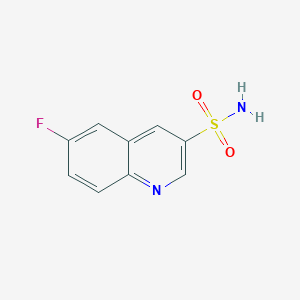
![3-[(1,1,1-Trifluoropropan-2-yl)oxy]azetidine hydrochloride](/img/structure/B1383014.png)
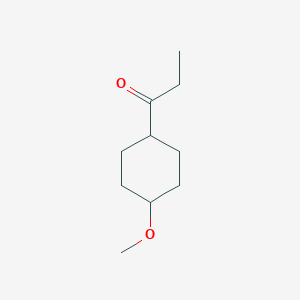
amine hydrochloride](/img/structure/B1383018.png)
